(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide
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Overview
Description
(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloropyridine moiety and a formamido group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through a halogenation reaction of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The chloropyridine intermediate is then reacted with an appropriate amine to form the formamido group. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of the Butanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-chloropyridin-4-yl)amino]-N-ethyl-N,3-dimethylbutanamide: Similar structure but lacks the formamido group.
(2S)-2-[(2-bromopyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-methyl-N,3-dimethylbutanamide: Similar structure but with a different alkyl group.
Uniqueness
(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine and formamido groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[(2S)-1-[ethyl(methyl)amino]-3-methyl-1-oxobutan-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-5-18(4)14(20)12(9(2)3)17-13(19)10-6-7-16-11(15)8-10/h6-9,12H,5H2,1-4H3,(H,17,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQWLSUBPWJYTN-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(C(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)[C@H](C(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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